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Technical Support Center: Mitigating Verbascose
in Animal Feed
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for addressing the anti-nutritional effects of verbascose in animal feed.

Frequently Asked Questions (FAQs)
Q1: What is verbascose and why is it considered an anti-nutritional factor?

Verbascose is a raffinose family oligosaccharide (RFO) found in many legumes, such as

soybeans, peas, and lentils.[1][2] It is considered an anti-nutritional factor for monogastric

animals (like poultry and swine) because they lack the digestive enzyme α-galactosidase

necessary to break it down.[3] This leads to microbial fermentation in the lower gut, causing

flatulence, diarrhea, and reduced nutrient absorption.[1][3]

Q2: What are the primary methods to reduce verbascose content in animal feed?

The main strategies for reducing verbascose in animal feed include:

Enzymatic Treatment: Utilizing the α-galactosidase enzyme to specifically hydrolyze

verbascose.
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Fermentation: Employing microorganisms, such as Lactobacillus plantarum, that produce α-

galactosidase to break down verbascose.

Physical Processing: Methods like soaking, cooking, germination, and dehulling can also

significantly reduce verbascose levels.[4][5][6]

Q3: Is complete removal of verbascose always desirable?

Not necessarily. While high levels of verbascose are detrimental, some studies suggest that at

lower concentrations, RFOs may act as prebiotics, promoting the growth of beneficial gut

bacteria.[1] The goal is typically to reduce verbascose to a level that mitigates its anti-

nutritional effects while potentially retaining some prebiotic benefits.

Q4: How can I accurately quantify verbascose in my feed samples?

High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector or High-

Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-

PAD) are the most common and reliable methods for quantifying verbascose and other RFOs

in feed samples.[7][8][9] Gas-Liquid Chromatography (GLC) is also a viable method.

Q5: Which feed ingredients are major sources of verbascose?

Legumes are the primary sources of verbascose. Soybean meal is a significant contributor in

many animal diets. Other sources include peas, chickpeas, lentils, and beans.[1][2] The

verbascose content can vary depending on the plant species and cultivar.

Troubleshooting Guides
Enzymatic Treatment with α-Galactosidase
Problem: Incomplete degradation of verbascose after enzymatic treatment.

Possible Causes & Solutions:
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Possible Cause Troubleshooting Steps

Suboptimal Enzyme Activity

- Verify Enzyme Source and Storage: Ensure

the enzyme has been stored correctly (typically

refrigerated) and has not expired. - Check pH

and Temperature: The optimal pH for most

commercial α-galactosidases is between 4.5

and 6.0, and the optimal temperature is typically

between 40°C and 60°C. Verify and adjust these

parameters in your reaction mixture. - Enzyme

Concentration: The enzyme dosage may be too

low. Increase the concentration of α-

galactosidase in increments and re-analyze for

verbascose reduction.

Inhibitors in the Feed Matrix

- Metal Ions: Certain metal ions can inhibit

enzyme activity.[3] Consider including a

chelating agent like EDTA in your experimental

setup to assess if this is the issue. - Other

Compounds: Other substances in the feed may

be interfering with the enzyme. Try a pre-

treatment step, such as a simple washing of the

feed material, to remove potential inhibitors.

Insufficient Incubation Time

- Extend Reaction Time: The hydrolysis of

verbascose may not have reached completion.

Extend the incubation period and take samples

at different time points to determine the optimal

duration.

Poor Enzyme-Substrate Interaction

- Improve Mixing: Ensure the feed slurry is well-

mixed to facilitate contact between the enzyme

and the verbascose. - Particle Size: Grinding the

feed to a smaller particle size can increase the

surface area available for enzymatic action.

Fermentation with Lactobacillus plantarum
Problem: Low reduction of verbascose after fermentation.
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Possible Cause Troubleshooting Steps

Suboptimal Fermentation Conditions

- Temperature and pH:Lactobacillus plantarum

typically grows well at temperatures between

30°C and 40°C. The initial pH of the mixture

should be around 6.0-6.5, which will naturally

decrease as fermentation progresses due to

lactic acid production.[10] - Moisture Content:

The moisture content of the solid-state

fermentation is crucial. It should generally be

between 40% and 60%. Too low moisture will

inhibit bacterial growth, while too high can lead

to contamination.[11]

Poor Bacterial Growth

- Inoculum Viability: Ensure your Lactobacillus

plantarum starter culture is viable and in the

logarithmic growth phase before inoculation. -

Inoculation Rate: A low inoculation rate can lead

to a slow start to fermentation, allowing

competing microorganisms to grow. A typical

inoculation rate is around 10^6 to 10^8 CFU/g of

substrate.[10] - Nutrient Availability: While the

feed material is the primary substrate, the

addition of a small amount of a readily available

carbohydrate source, like glucose or molasses,

can sometimes kick-start the fermentation

process.

Contamination with Other Microorganisms

- Sterilization: Ensure all equipment and the

feed substrate (if possible, through autoclaving

or other means) are properly sterilized before

inoculation to prevent the growth of unwanted

microbes that may compete with Lactobacillus

plantarum. - Anaerobic Conditions:Lactobacillus

plantarum is a facultative anaerobe but often

performs better in anaerobic or microaerophilic

conditions for lactic acid fermentation. Ensure

your fermentation vessel is properly sealed.
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Data Presentation
Table 1: Verbascose Content in Common Animal Feed Ingredients

Feed Ingredient
Typical Verbascose Content (% of dry
matter)

Soybean Meal 0.1 - 1.0%

Field Peas 1.69 - 2.90%

Chickpeas Varies, can be low[7]

Lentils Varies

Ricebran Low to negligible

Note: Values can vary significantly based on plant variety and processing.

Table 2: Efficacy of Different Methods for Verbascose Reduction in Legumes
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Treatment Method Legume
Verbascose
Reduction (%)

Reference

Fermentation (L.

plantarum, 120h)
Raw Soybeans 37% [12]

Cooked Soybeans 41% [12]

Roasted Soybeans 71% [12]

Enzymatic (α-

galactosidase)
Soybean Meal

Up to 90% reduction

of total α-galactosides
[13]

Pressure Cooking (15

min)
Black Gram 95.54% [5]

Green Gram 98.55% [5]

Bengal Gram 93.38% [5]

Red Gram 89.80% [5]

Germination (24 hrs) Black Gram 87.26% [5]

Green Gram 86.23% [5]

Bengal Gram 85% [5]

Red Gram 90.77% [5]

Experimental Protocols & Visualizations
Protocol 1: Enzymatic Hydrolysis of Verbascose in
Soybean Meal
This protocol outlines a general procedure for the enzymatic degradation of verbascose in

soybean meal using α-galactosidase.

Methodology:

Sample Preparation: Mill soybean meal to a fine powder (e.g., to pass through a 1 mm

screen).
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Slurry Formation: Create a slurry by mixing the soybean meal with a buffer solution (e.g., 0.1

M sodium acetate buffer, pH 5.0) at a ratio of 1:5 (w/v).

Enzyme Addition: Add α-galactosidase enzyme to the slurry. The optimal concentration

should be determined experimentally but a starting point could be 0.5 U/g of soybean meal.

Incubation: Incubate the mixture in a shaking water bath at 50°C for 4-8 hours.

Enzyme Inactivation: Stop the reaction by heating the slurry to 95-100°C for 10 minutes.

Sample Analysis: Cool the sample, centrifuge to separate the liquid and solid phases, and

analyze the supernatant for verbascose content using HPLC.

Preparation Reaction Analysis

Start Mill Soybean Meal Create Slurry
(SBM + Buffer) Add α-Galactosidase Incubate

(50°C, 4-8h)
Inactivate Enzyme

(Heat to 100°C)
Analyze Verbascose

(HPLC) End

Click to download full resolution via product page

Workflow for enzymatic hydrolysis of verbascose.

Protocol 2: Solid-State Fermentation of Soybean Meal
with Lactobacillus plantarum
This protocol describes a general method for reducing verbascose in soybean meal through

solid-state fermentation.

Methodology:

Inoculum Preparation: Culture Lactobacillus plantarum in a suitable broth (e.g., MRS broth)

at 37°C for 18-24 hours to reach the late logarithmic growth phase.

Substrate Preparation: Autoclave the soybean meal to sterilize it. Adjust the moisture content

to 40-50% with sterile water.
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Inoculation: Inoculate the sterilized soybean meal with the Lactobacillus plantarum culture at

a rate of approximately 10% (v/w). Mix thoroughly to ensure even distribution.

Fermentation: Pack the inoculated soybean meal into a suitable fermentation vessel (e.g., a

sealed container with an airlock) and incubate at 37°C for 48-72 hours.[11]

Drying: After fermentation, dry the fermented soybean meal at a low temperature (e.g., 60°C)

to a moisture content below 10% for storage.

Sample Analysis: Analyze a sample of the dried fermented soybean meal for verbascose
content using HPLC.

Preparation

Fermentation Post-Fermentation

Start

Prepare L. plantarum
Inoculum

Sterilize & Moisten
Soybean Meal

Inoculate SBM Incubate
(37°C, 48-72h) Dry Fermented SBM Analyze Verbascose

(HPLC) End

Click to download full resolution via product page

Workflow for solid-state fermentation of soybean meal.

Logical Diagram: Troubleshooting Incomplete
Verbascose Reduction
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Incomplete Verbascose
Reduction Observed

Which treatment method was used?

Check Enzyme Activity:
- Storage conditions?

- Expiration date?
- pH and temperature optimal?

Enzymatic

Check Fermentation Parameters:
- Temperature & moisture correct?

- Inoculum viable?
- Anaerobic conditions maintained?

Fermentation

Enzyme activity likely compromised.
Replace enzyme and re-run.

Fermentation conditions suboptimal.
Adjust parameters and re-run.

Re-run experiment with
adjusted parameters

Still incomplete reduction?

Consider inhibitors in feed matrix.
Try pre-treatment of the feed.

Enzymatic

Possible contamination.
Review sterilization procedures.

Fermentation

Successful Reduction

No

Click to download full resolution via product page

Troubleshooting logic for incomplete verbascose reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Farm4Trade Suite [farm4tradesuite.com]

2. Lactobacillus plantarum with Functional Properties: An Approach to Increase Safety and
Shelf-Life of Fermented Foods - PMC [pmc.ncbi.nlm.nih.gov]

3. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain
and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

4. Livestock Feed Anti-Nutritional Components: A Review | Auctores [auctoresonline.org]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using
HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]

8. tandfonline.com [tandfonline.com]

9. HPLC profiling of flatulence and non-flatulence saccharides in eleven ricebean (Vigna
umbellata) varieties from North-East India - PMC [pmc.ncbi.nlm.nih.gov]

10. Nutritional quality improvement of soybean meal by Bacillus velezensis and Lactobacillus
plantarum during two-stage solid- state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. researchgate.net [researchgate.net]

13. cabidigitallibrary.org [cabidigitallibrary.org]

To cite this document: BenchChem. [Addressing the anti-nutritional effects of Verbascose in
animal feed]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348371#addressing-the-anti-nutritional-effects-of-
verbascose-in-animal-feed]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1348371?utm_src=pdf-custom-synthesis
https://www.farm4tradesuite.com/blog/understanding-anti-nutritional-factors-in-animal-feed
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9502112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9502112/
https://auctoresonline.org/article/livestock-feed-anti-nutritional-components-a-review
https://www.researchgate.net/publication/334964472_Food_processing_methods_and_their_effects_on_oligosaccharide_content_of_commonly_consumed_legumes
https://www.researchgate.net/publication/240181461_Effect_of_cowpea_Vigna_unguiculata_processing_methods_on_flatus_causing_oligosaccharides
https://pubmed.ncbi.nlm.nih.gov/24518324/
https://pubmed.ncbi.nlm.nih.gov/24518324/
https://www.tandfonline.com/doi/abs/10.1080/10826079608006294
https://pmc.ncbi.nlm.nih.gov/articles/PMC6423229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6423229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865068/
https://www.mdpi.com/2311-5637/11/3/123
https://www.researchgate.net/publication/287344367_Reduction_of_oligosaccharide_content_of_soybeans_by_the_action_of_Lactobacillus_plantarum_isolated_from_fermented_cereals
https://www.cabidigitallibrary.org/doi/abs/10.5555/19951414550
https://www.benchchem.com/product/b1348371#addressing-the-anti-nutritional-effects-of-verbascose-in-animal-feed
https://www.benchchem.com/product/b1348371#addressing-the-anti-nutritional-effects-of-verbascose-in-animal-feed
https://www.benchchem.com/product/b1348371#addressing-the-anti-nutritional-effects-of-verbascose-in-animal-feed
https://www.benchchem.com/product/b1348371#addressing-the-anti-nutritional-effects-of-verbascose-in-animal-feed
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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